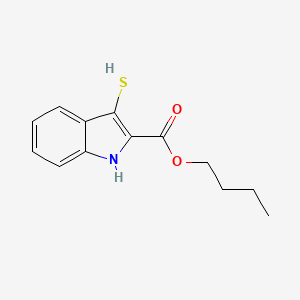

Butyl 3-sulfanyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 3-sulfanyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-3-8-16-13(15)11-12(17)9-6-4-5-7-10(9)14-11/h4-7,14,17H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXOIFQMMUIZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C2=CC=CC=C2N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Indole 2 Carboxylate Derivatives

Strategies for the Construction of the Indole (B1671886) Nucleus

The assembly of the core indole ring system is a central theme in heterocyclic chemistry. Modern methods have moved beyond classical name reactions to employ transition-metal catalysis, which offers milder conditions and greater control over substitution patterns. These approaches include catalytic cyclization, cycloaddition reactions, and direct functionalization of C-H bonds.

Palladium-Catalyzed Cyclization and C-H Amination Routes to Indole-2-carboxylates

Palladium catalysis has become a cornerstone for the synthesis of complex heterocyclic molecules. A notable strategy for forming indole-2-carboxylates involves the direct, oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.govnih.gov This method utilizes a catalytic amount of a Palladium(II) source with molecular oxygen serving as the terminal oxidant, representing an atom-economical and environmentally conscious approach. nih.gov The reaction proceeds under mild conditions and demonstrates broad applicability, tolerating both electron-rich and electron-poor substituents on the aryl ring with good to high yields. nih.govnih.gov

The initial products of this aerobic cyclization are 1-acetyl indole-carboxylates, which can be readily deacetylated to furnish the desired indole-2-carboxylates. nih.govnih.gov This two-step process provides access to highly functionalized indole structures, which can be further elaborated, for example, through Suzuki arylation. nih.gov The versatility of palladium catalysis is also evident in other indole-forming reactions, such as cascade processes involving ortho-amination and ipso-Heck cyclization. researchgate.net

A plausible mechanism for the aerobic amination begins with the coordination of the palladium catalyst to the substrate, followed by an intramolecular C-H activation/amination step to form the indole ring. The reduced palladium catalyst is then re-oxidized by molecular oxygen to complete the catalytic cycle. nih.gov

Table 1: Selected Examples of Pd-Catalyzed Aerobic C-H Amination for Indole-2-carboxylate (B1230498) Synthesis nih.gov

| Starting Material (2-acetamido-3-aryl-acrylate) | Product (1-acetyl-indole-2-carboxylate) | Yield |

|---|---|---|

| Phenyl | Methyl 1-acetyl-1H-indole-2-carboxylate | 89% |

| 4-Methylphenyl | Methyl 1-acetyl-5-methyl-1H-indole-2-carboxylate | 91% |

| 4-Methoxyphenyl | Methyl 1-acetyl-5-methoxy-1H-indole-2-carboxylate | 95% |

| 4-Chlorophenyl | Methyl 1-acetyl-5-chloro-1H-indole-2-carboxylate | 84% |

Silver-Catalyzed Approaches in Indole Ring Formation

Silver(I) salts have emerged as effective catalysts for the synthesis of indoles, primarily due to their character as potent yet gentle π-Lewis acids capable of activating alkynes toward nucleophilic attack. whiterose.ac.uk A common silver-catalyzed route to indoles involves the hydroamination or cycloisomerization of appropriately substituted anilines, particularly o-alkynylanilines. whiterose.ac.uknih.gov These reactions are often performed under simple and mild conditions. whiterose.ac.uk

For instance, silver(I) catalysts can promote a cascade reaction between o-alkynylformidates and activated methylene (B1212753) compounds to produce 3-vinyl indole derivatives in moderate to good yields. whiterose.ac.uk Another approach utilizes a silver-catalyzed tandem heterocyclization/alkynylation process to generate o-alkynyl indoles. whiterose.ac.uk The choice of the silver salt's counterion can be crucial for catalytic efficiency. whiterose.ac.uknih.gov While less common than palladium or gold in C-H activation, silver has been shown to be effective in certain transformations, such as the direct selanylation of indoles. rsc.org The economic advantage of silver over other precious metals like palladium and gold further enhances its appeal in developing sustainable synthetic methods. whiterose.ac.uk

Intramolecular Cycloaddition Reactions for Substituted Indoles

Intramolecular cycloaddition reactions offer a powerful method for assembling the bicyclic indole ring system directly from acyclic precursors. nih.gov A particularly effective strategy is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of ynamides with conjugated enynes. acs.orgnih.gov This thermal or Lewis acid-catalyzed reaction initially produces substituted indolines, which can then be oxidized to the corresponding indoles using reagents like o-chloranil. acs.org

This methodology is highly modular, allowing for the preparation of a wide array of substituted indoles, especially those with multiple substituents on the benzenoid ring—a feat that is often challenging with traditional methods. nih.govacs.org The required cycloaddition substrates can be readily assembled through standard transition-metal-mediated coupling reactions, such as Sonogashira coupling. acs.orgnih.gov The reaction conditions can be tuned; heating in solvents like toluene (B28343) or 2,2,2-trifluoroethanol (B45653) is common, while the addition of Lewis acids such as Me₂AlCl can enable the reaction to proceed at much lower temperatures, from 0 °C to room temperature. acs.orgnih.govresearchgate.net

Regioselective Functionalization via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry by providing a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netbohrium.com Transition metal-catalyzed C-H activation allows for the regioselective introduction of substituents onto the indole nucleus. bohrium.com

Palladium catalysis is frequently employed for this purpose. For example, the synthesis of indole-2-carboxylates via aerobic C-H amination is a prime illustration of this approach. nih.gov The regioselectivity of C-H functionalization on the indole ring can be challenging due to the intrinsic reactivity of different positions (e.g., C3 being most nucleophilic). nih.gov To overcome this, directing groups are often installed on the indole nitrogen. These groups coordinate to the metal catalyst, guiding the functionalization to a specific, often sterically hindered, position such as C2, C4, or C7. nih.govresearchgate.net

Mechanistic studies, combining experimental and computational data, suggest that the C-H palladation step in many of these reactions proceeds through a concerted metalation-deprotonation (CMD) pathway. acs.org The acidity of the reaction medium can also play a crucial role in controlling both the activity and regioselectivity of these oxidative cross-coupling reactions. acs.org

Synthesis of Indole-2-carboxylic Acid and its Esterification

Indole-2-carboxylic acid is a key building block for numerous pharmaceuticals and bioactive molecules. Its synthesis can be achieved through various routes, including the classic Fischer indole synthesis. researchgate.net Modern approaches often rely on catalytic methods to improve yield, safety, and scalability.

Catalytic Reduction Methods for Indole-2-carboxylic Acid Precursors

One effective synthetic route to indole-2-carboxylic acid involves the condensation of nitrotoluene and diethyl oxalate, followed by a catalytic reduction step. google.com In this process, the condensation reaction forms an intermediate which is then reduced to yield the indole ring system. Hydrazine hydrate (B1144303) is a common reducing agent for this transformation, and the reaction can be catalyzed by inexpensive iron compounds such as ferrous hydroxide. google.com This method is advantageous due to the use of readily available starting materials, mild reaction conditions, and a straightforward workup procedure. google.com

Another catalytic reduction approach involves the palladium-catalyzed hydrogenation of indole precursors. For instance, N-protected indoles can be reduced to the corresponding indolines using a palladium catalyst like 10% Pd(OH)₂/C with a reducing agent such as polymethylhydrosiloxane. researchgate.net While this example illustrates the reduction of the indole ring itself, similar catalytic systems can be adapted for the reductive cyclization of precursors to form the indole nucleus.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Butyl 3-sulfanyl-1H-indole-2-carboxylate |

| Indole-2-carboxylate |

| 2-acetamido-3-aryl-acrylates |

| Palladium(II) |

| 1-acetyl indole-carboxylates |

| Indole-2-carboxylic Acid |

| o-alkynylanilines |

| o-alkynylformidates |

| 3-vinyl indole |

| Ynamides |

| Conjugated enynes |

| Indolines |

| o-chloranil |

| 2,2,2-trifluoroethanol |

| Me₂AlCl |

| Nitrotoluene |

| Diethyl oxalate |

| Hydrazine hydrate |

| Ferrous hydroxide |

| Pd(OH)₂/C |

| polymethylhydrosiloxane |

| Methyl 1-acetyl-1H-indole-2-carboxylate |

| Methyl 1-acetyl-5-methyl-1H-indole-2-carboxylate |

| Methyl 1-acetyl-5-methoxy-1H-indole-2-carboxylate |

| Methyl 1-acetyl-5-chloro-1H-indole-2-carboxylate |

Esterification Techniques for Butyl Indole-2-carboxylate Synthesis

The preparation of the butyl ester of indole-2-carboxylic acid is a critical step that can be achieved through several reliable methods. The choice of method often depends on the stability of the starting materials, desired yield, and reaction conditions.

One of the most direct and classical methods is the Fischer-Speier esterification . This reaction involves treating indole-2-carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is driven to completion by removing the water formed during the process, typically through azeotropic distillation.

For substrates that are sensitive to strong acidic conditions, milder techniques are employed. These include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). In this approach, the carboxylic acid is activated by the coupling agent, facilitating nucleophilic attack by butanol.

Another common strategy involves the conversion of the indole-2-carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired butyl ester with high efficiency.

Furthermore, modern synthetic protocols have been developed for the direct synthesis of indole-2-carboxylate esters. One such method involves the condensation of 2-halo aryl aldehydes or ketones with an isocyanoacetate, such as ethyl isocyanoacetate, which can be performed using ionic liquids and microwave irradiation to achieve high yields rapidly. researchgate.netresearchgate.net While often demonstrated with ethyl esters, this methodology can be adapted for butyl esters by using the corresponding butyl isocyanoacetate. Reductive cyclization of precursors like α-(o-nitrophenyl)pyruvates is another established route to forming the indole-2-carboxylate core. orgsyn.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Indole-2-carboxylic acid, Butanol, H₂SO₄ or PTSA (catalyst) | Reflux in excess butanol | Cost-effective, simple procedure | Harsh acidic conditions, requires high temperatures |

| Carbodiimide Coupling | Indole-2-carboxylic acid, Butanol, DCC or EDC, DMAP (catalyst) | Room temperature in an inert solvent (e.g., DCM) | Mild conditions, high yields | Reagents are more expensive, byproduct removal can be difficult (DCU) |

| Acyl Chloride Formation | Indole-2-carboxylic acid, SOCl₂ or (COCl)₂, Butanol, Base (e.g., Pyridine) | Two steps: 1. Acyl chloride formation. 2. Reaction with butanol at 0°C to rt. | High reactivity, generally high yields | Requires handling of corrosive and moisture-sensitive reagents |

Introduction of Sulfanyl (B85325) Moieties at the Indole 3-Position

The C3 position of the indole nucleus is electron-rich and thus highly susceptible to electrophilic attack, making it the preferred site for functionalization. quimicaorganica.orgresearchgate.net The introduction of a sulfanyl group (also known as a thio or sulfenyl group) at this position is a key transformation in the synthesis of this compound. This is typically achieved through an electrophilic C-H sulfenylation reaction. researchgate.netlongdom.org

A variety of reagents can be used to introduce the sulfur moiety. Common sulfenylating agents include thiols, disulfides, sulfonyl hydrazides, and sulfonyl chlorides. longdom.orgresearchgate.net These reactions are often promoted by catalysts or oxidants to generate a reactive electrophilic sulfur species. For example, iodine has been effectively used as a catalyst for the regioselective sulfenylation of indoles with thiols or disulfides. researchgate.netbohrium.com Other methods employ oxidants like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP) to facilitate the reaction. researchgate.netnih.gov

| Sulfur Source | Typical Reagents/Catalysts | Key Features |

|---|---|---|

| Disulfides (R-S-S-R) | Iodine, Ball Milling | Atom-economical and environmentally benign method. researchgate.netbohrium.com |

| Thiols (R-SH) | Iodine, K₂S₂O₈, in water or other solvents | Proceeds with excellent regioselectivity under mild conditions. researchgate.net |

| Sulfonyl Chlorides (R-SO₂Cl) | Lewis acids, transition metal catalysts | Versatile method for forming C-S bonds. longdom.org |

| Sulfinyl Amides | - | Provides a direct method for synthesizing 3-indole thioethers. researchgate.net |

Mechanistic Considerations for 3-Sulfanylation Reactions

The introduction of a sulfanyl group at the C3 position of an indole ring proceeds through a classic electrophilic aromatic substitution mechanism. quimicaorganica.orgresearchgate.net The reaction can be broken down into three primary steps:

Generation of an Electrophile : The reaction begins with the formation of a potent sulfur electrophile (e.g., RS⁺ or a polarized complex). When using a disulfide (R-S-S-R) with an iodine catalyst, a reactive intermediate such as R-S-I may be formed, which carries a highly electrophilic sulfur atom. beilstein-journals.org Similarly, oxidation of a thiol can generate a reactive electrophilic species.

Nucleophilic Attack : The electron-rich π-system of the indole ring, specifically at the C3 position, acts as a nucleophile and attacks the electrophilic sulfur atom. This attack disrupts the aromaticity of the pyrrole (B145914) ring and forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the indole structure, including the nitrogen atom, which provides significant stabilization.

Deprotonation : In the final step, a base (which can be a solvent molecule or the counter-ion) removes the proton from the C3 position. This restores the aromaticity of the indole ring and yields the final 3-sulfanylindole product.

This mechanism underscores why the reaction is highly regioselective for the C3 position, as the carbocation intermediate formed by attack at this site is the most stable.

Stereoselective and Regioselective Control in Sulfanyl Group Introduction

Regioselective Control

The sulfanylation of N-unsubstituted or N-substituted indoles is overwhelmingly regioselective for the C3 position. This high degree of selectivity is an intrinsic property of the indole ring system, where the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. quimicaorganica.orgresearchgate.net As a result, C3-sulfanylation reactions typically proceed with high efficiency, yielding the desired regioisomer as the major product without the need for protecting groups on the benzene (B151609) ring portion of the molecule. While reaction conditions such as solvent and catalyst can sometimes influence regioselectivity in more complex systems, the inherent electronic properties of the indole scaffold are the dominant controlling factor for this transformation. rsc.org If the C3 position is already occupied by a non-hydrogen substituent, electrophilic attack may then be directed to the C2 position. researchgate.net

Stereoselective Control

The direct introduction of a simple sulfanyl group (-SH) onto the C3 position of butyl 1H-indole-2-carboxylate does not generate a chiral center. However, stereoselectivity becomes a critical consideration in the synthesis of more complex 3-thioindoles where a new stereocenter is formed. Advanced synthetic methods have been developed to control the stereochemical outcome of such reactions.

A notable strategy involves the use of chiral catalysts in reactions that proceed through different intermediates. For instance, highly enantioselective methods have been developed for the addition of thiols to vinylogous imine intermediates (alkylideneindolenines). researchgate.net These reactive intermediates can be generated in situ from precursors like 3-sulfonylindoles. In the presence of a suitable chiral catalyst system, the nucleophilic addition of a thiol can proceed with excellent stereocontrol, yielding enantioenriched 3-substituted indole derivatives. researchgate.net This type of asymmetric catalysis demonstrates a high level of sophistication in controlling the stereochemistry of C-S bond formation at the indole 3-position.

Mechanistic Investigations of Indole Based Compounds in Biological Systems in Vitro Focus

Enzyme Inhibition Mechanisms

The ability of indole (B1671886) derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. By targeting key enzymes involved in various disease pathologies, these compounds can modulate biological pathways with a high degree of specificity.

Indole-based compounds have been extensively studied for their inhibitory effects on a wide range of enzymes.

Hyaluronidase (B3051955): Certain oleanolic acid indole derivatives have demonstrated potent inhibitory activity against hyaluronidase. For instance, fluorinated and chlorinated indole moieties attached to oleanolic acid showed significantly enhanced anti-hyaluronidase activity compared to the parent compound. biosynth.com Spectroscopic and computational studies suggest that these derivatives can bind to the hyaluronidase protein, altering its secondary structure and thereby reducing its enzymatic activity. biosynth.com

α-Glucosidase: Indole derivatives have been identified as effective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Oleanolic acid-indole derivatives have been shown to be mixed-type inhibitors of α-glucosidase. nih.gov Their inhibitory effect is attributed to their ability to form a complex with the enzyme. nih.gov Thiazolidinone-based indole derivatives have also exhibited significant α-glucosidase inhibitory activity, with some analogs showing several-fold better inhibition than the standard drug acarbose. mdpi.com

Cyclooxygenase-2 (COX-2): Numerous indole derivatives have been developed as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. researchgate.netnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity through COX-2 inhibition. researchgate.netbohrium.com Docking studies have revealed that these compounds can bind effectively to the COX-2 active site. researchgate.netbohrium.com

Monoamine Oxidase (MAO): Indole and its derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of neurological disorders. google.com Many indole derivatives have been found to be selective, reversible, and competitive inhibitors of MAO-B, with some exhibiting inhibitory constants in the nanomolar to micromolar range. google.comresearchgate.net

Aromatase: Indole-based compounds have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a key target in hormone-dependent breast cancer. nih.govcymitquimica.com Several 2-methyl indole hydrazones and azolyl-substituted indoles have shown potent aromatase inhibitory activity. nih.gov Some of these compounds have demonstrated dual benefits as both aromatase inhibitors and modulators of oxidative stress. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Certain indole derivatives have been designed as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that can contribute to inflammatory processes when overexpressed. nih.gov For instance, some indole derivatives have been developed as dual inhibitors of both aromatase and iNOS, also exhibiting antiproliferative activity. cymitquimica.com

Indoleamine-2,3-dioxygenase (IDO): Indole derivatives can inhibit indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism. Specific derivatives like indole-3-acetamide (B105759) and indole-3-acetonitrile (B3204565) have shown potent inhibition of mammalian tryptophan 2,3-dioxygenase, while showing no inhibition for indoleamine 2,3-dioxygenase, indicating a degree of selectivity.

Tubulin Polymerization: A significant number of indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them promising anticancer agents. Compounds such as aroylindoles, arylthioindoles, and diarylindoles have demonstrated good inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Bcl-2/Mcl-1: Indole-based compounds have emerged as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. google.com Obatoclax is an example of an indole-based Bcl-2 inhibitor. google.com Researchers have designed and synthesized novel indole derivatives that act as dual inhibitors of Bcl-2 and Mcl-1, which could serve as promising anticancer drugs.

Interactive Table of Indole Derivatives and their Enzyme Inhibition

| Enzyme Target | Example Indole Derivative Class | Observed Effect | Reference(s) |

| Hyaluronidase | Oleanolic acid indole derivatives | Inhibition, alteration of enzyme secondary structure | biosynth.com |

| α-Glucosidase | Oleanolic acid-indole derivatives, Thiazolidinone-based indoles | Mixed-type inhibition | nih.govmdpi.com |

| Cyclooxygenase-2 | 2-substituted acetohydrazide indoles, 2-phenyl-3-sulfonylphenyl-indoles | Selective inhibition | researchgate.netnih.govbohrium.com |

| Monoamine Oxidase | Indole and isatin (B1672199) analogues, Indazole- and indole-carboxamides | Selective, reversible, and competitive inhibition of MAO-B | google.comresearchgate.net |

| Aromatase | 2-methyl indole hydrazones, Azolyl-substituted indoles | Potent inhibition | nih.govcymitquimica.com |

| iNOS | 1,6-disubstituted indoles, Indole-based dual inhibitors | Selective inhibition | cymitquimica.com |

| IDO | Indole-3-acetamide, Indole-3-acetonitrile | Selective inhibition of tryptophan 2,3-dioxygenase | |

| Tubulin Polymerization | Aroylindoles, Arylthioindoles, Diarylindoles | Inhibition of polymerization, cell cycle arrest | |

| Bcl-2/Mcl-1 | Obatoclax, Novel synthetic indole derivatives | Dual inhibition of anti-apoptotic proteins | google.com |

Beyond direct competitive inhibition at the active site, some indole derivatives function as allosteric modulators. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function.

For instance, N-phenylethyl-1H-indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. Studies have also explored the positive allosteric modulation of indoleamine 2,3-dioxygenase 1.

Docking studies are frequently employed to elucidate the binding modes of indole derivatives with their target enzymes. These computational models have confirmed that many indole-based inhibitors bind within the active site of enzymes like COX-2, forming key interactions with amino acid residues that are crucial for their inhibitory effect. researchgate.netbohrium.com

Cellular Pathway Modulation

Indole derivatives exert profound effects on various cellular pathways, often leading to outcomes such as programmed cell death and cell cycle arrest, which are particularly relevant in the context of cancer therapy.

A hallmark of many bioactive indole compounds is their ability to induce programmed cell death in cancer cells.

Apoptosis: Numerous studies have demonstrated that indole derivatives can trigger apoptosis through various mechanisms. For example, indole-3-carbinol (B1674136) and its derivatives can induce apoptosis in human breast cancer cells. Synthetic derivatives of indole phytoalexins have been shown to induce the mitochondrial pathway of apoptosis in human colorectal carcinoma cells. The induction of apoptosis is often a key mechanism behind the anticancer activity of these compounds.

Autophagy: In addition to apoptosis, some indole derivatives can induce autophagy, a cellular process involving the degradation of a cell's own components. Certain bis-indole analogues have been shown to initiate autophagy by upregulating key autophagy markers like Beclin-1 and LC3A/B. In some contexts, the induction of autophagy by indole derivatives can potentiate the antiproliferative effects of other anticancer agents.

Indole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. This is often a consequence of their interaction with key cell cycle regulatory proteins. For instance, inhibitors of tubulin polymerization, many of which are indole-based, cause a G2/M phase arrest in the cell cycle. This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism by which indole derivatives can exert their biological effects. Some indole compounds can increase the expression of ROS, leading to oxidative stress and the activation of apoptosis-related signals. For example, certain oleanolic acid indole derivatives have been shown to reduce cellular ROS in human skin keratinocytes, suggesting a protective effect. biosynth.com The ability to modulate ROS levels contributes to the diverse pharmacological profiles of indole derivatives.

Interactive Table of Cellular Pathway Modulation by Indole Derivatives

| Cellular Pathway | Mechanism | Example Indole Derivative Class | Reference(s) |

| Apoptosis | Induction of mitochondrial pathway | Indole-3-carbinol, Indole phytoalexins | |

| Autophagy | Upregulation of autophagy markers (Beclin-1, LC3A/B) | Bis-indole analogues | |

| Cell Cycle Arrest | Inhibition of tubulin polymerization | Various tubulin-inhibiting indoles | |

| ROS Modulation | Increase or decrease in intracellular ROS levels | Indole-3-carbinol, Oleanolic acid indole derivatives | biosynth.com |

Modulation of Signal Transduction Cascades (e.g., NF-κB, MAPKs, PI3K/Akt, SIRT1/AMPK, Nrf2/HO-1)

Indole derivatives are known to interact with and modulate a variety of intracellular signaling cascades that are crucial for cellular homeostasis, proliferation, and stress response. The functionalization of the indole ring at different positions significantly influences the specific pathways targeted.

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory responses, cell survival, and proliferation. Several indole derivatives have been shown to inhibit the NF-κB signaling pathway. For instance, indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-documented inhibitors of NF-κB activation. nih.govresearchgate.net Mechanistically, these compounds can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes. While direct evidence for Butyl 3-sulfanyl-1H-indole-2-carboxylate is unavailable, the presence of the indole core suggests a potential for similar NF-κB inhibitory activity.

MAPKs Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals to cellular responses such as growth, differentiation, and apoptosis. Indole alkaloids have been reported to modulate MAPK signaling. For example, vincristine (B1662923) and vinblastine (B1199706) can induce apoptosis in cancer cells through the activation of the JNK/MAPK pathway. nih.gov Conversely, other indole derivatives have been shown to inhibit MAPK signaling. The antiproliferative activity of some indole alkaloids is attributed to the inhibition of the phosphorylation of ERK1/2 and p38 MAPK. nih.gov The specific effect of this compound on MAPK pathways would likely depend on the cellular context and the specific kinases involved.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer. Numerous indole derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov Some oxindole (B195798) derivatives have shown potent inhibition of PDK1, a key kinase in the activation of Akt. For instance, an oxoindolepyridonyl derivative was identified as a potent PDK1 inhibitor with an IC50 value of 0.112 μM. nih.gov The indole-2-carboxylate (B1230498) moiety of the title compound is a common feature in molecules targeting this pathway, suggesting that this compound could potentially exhibit inhibitory effects on PI3K/Akt signaling.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Oxoindolepyridonyl derivative 6a | PDK1 | 0.112 | - | nih.gov |

| 5-ureidobenzofuranone-indole 18 | PI3Kα | 0.0002 | - | nih.gov |

| 5-ureidobenzofuranone-indole 18 | mTOR | 0.0003 | - | nih.gov |

| Fused indole (pyrroloquinolinone) derivative 10 (MG-2477) | AKT/mTOR pathway | - | A549 | nih.gov |

SIRT1/AMPK Pathway: The Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling axis is a key regulator of cellular energy metabolism and longevity. Activation of this pathway is generally associated with beneficial effects such as improved metabolic health and cellular stress resistance. While specific data on indole-2-carboxylates is limited, some indole derivatives have been shown to activate this pathway. For example, indole-3-carbinol has been demonstrated to up-regulate the SIRT1-AMPK signaling system in hepatocytes. This activation is linked to a decrease in lipogenic enzymes, suggesting a role in metabolic regulation.

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, with heme oxygenase-1 (HO-1) being a prominent target. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Certain indole derivatives can act as inhibitors of the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.gov This results in the upregulation of Nrf2 target genes and an enhanced cellular antioxidant defense. For example, some indole derivatives have shown potent Nrf2-inducing activity with EC50 values in the nanomolar range. nih.gov The presence of a sulfanyl (B85325) group at the C-3 position, a site known for electrophilic reactivity, in this compound might facilitate interaction with Keap1, suggesting a potential to activate the Nrf2 pathway.

| Compound | Assay | EC50 (µM) | Reference |

|---|---|---|---|

| Vinyl sulfone derivative 16 | Nrf2-inducing activity | 0.026 | nih.gov |

| Vinyl sulfone derivative 45 | Nrf2-inducing activity | 0.530 | nih.gov |

| Vinyl sulfone derivative 46 | Nrf2-inducing activity | 0.618 | nih.gov |

Mechanisms in Antimicrobial Contexts

Indole itself is a signaling molecule in many bacterial species, and its derivatives have been extensively explored for their antimicrobial properties. The mechanisms by which these compounds exert their effects are diverse and often multifaceted.

Interference with Bacterial Physiology and Virulence Factors by Indole Derivatives

Indole derivatives can disrupt fundamental bacterial processes, leading to bacteriostatic or bactericidal effects. Key mechanisms include:

Inhibition of Cell Wall Synthesis: Some indole compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

Disruption of Membrane Integrity: Lipophilic indole derivatives can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents.

Inhibition of Protein and DNA Synthesis: Certain indole derivatives have been found to inhibit bacterial DNA gyrase or interfere with ribosomal function, thereby halting DNA replication and protein synthesis.

Inhibition of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Indole and its derivatives can interfere with quorum sensing signaling, thereby reducing bacterial pathogenicity.

The antimicrobial activity of indole derivatives is highly dependent on their substitution pattern. For instance, 3-substituted indole-2-one and -thione derivatives have shown activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the range of 125-250 µg/mL. dergipark.org.trresearchgate.net The presence of a 3-sulfanyl group in this compound could contribute to its antimicrobial profile, potentially through interactions with bacterial proteins or by altering membrane properties.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-2-one derivative 2 | Acinetobacter baumannii | 125 | dergipark.org.tr |

| Indole-2-one derivative 2 | Staphylococcus haemolyticus | 250 | dergipark.org.tr |

| Indole-2-one derivative 8 | Staphylococcus aureus (MRSA) | 125 | dergipark.org.tr |

| Indole-triazole derivative 3d | Staphylococcus aureus | 6.25 | nih.gov |

| Indole-thiadiazole derivative 2h | Staphylococcus aureus | 6.25 | nih.gov |

Antioxidant Mechanisms of Indole-2-carboxylate Analogues

Many indole derivatives exhibit significant antioxidant activity, which is attributed to the electron-rich nature of the indole ring system. The indole nucleus can readily donate an electron or a hydrogen atom to neutralize free radicals.

The primary mechanisms by which indole-2-carboxylate analogues exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The N-H proton of the indole ring is a potential hydrogen donor. Upon donation of a hydrogen atom to a free radical, a stable indolyl radical is formed, which is resonance-stabilized, thus terminating the radical chain reaction.

Single Electron Transfer (SET): The indole ring can donate an electron to a free radical, forming a radical cation. This mechanism is often followed by proton loss to yield the same stable indolyl radical as in the HAT mechanism.

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Hydroxy substituted ethenyl indole | DPPH scavenging | IC50 ~ 24 µM | rsc.org |

| Vitamin E (α-tocopherol) | DPPH scavenging | IC50 ~ 26 µM | rsc.org |

| Frankenia thymifolia EtOAc extract (rich in phenolics) | ORAC | 918 mg TE/g | nih.gov |

| Frankenia thymifolia EtOAc extract (rich in phenolics) | DPPH | 282 mg TE/g | nih.gov |

Structure Activity Relationship Sar Elucidation for Indole 2 Carboxylate Derivatives

Influence of Ester Group Variation on Biological Activity

The carboxylate group at the C-2 position of the indole (B1671886) ring is a critical feature for the biological activity of many derivatives. It often acts as a key interaction point, for instance, by chelating with metal ions in the active site of enzymes like HIV-1 integrase. nih.gov The nature of the ester group attached to this carboxylate can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. While esterification can sometimes lead to a decrease in activity compared to the free carboxylic acid, it can also enhance properties like cell permeability and metabolic stability. nih.gov

The butyl group in Butyl 3-sulfanyl-1H-indole-2-carboxylate is a moderately sized, lipophilic alkyl chain that can influence the compound's biological profile in several ways. The size and hydrophobicity of the ester group are pivotal in determining how the molecule fits into and interacts with a target's binding pocket.

Solubility and Permeability : Increasing the length of the alkyl ester chain generally increases lipophilicity. This can improve a compound's ability to cross cell membranes but may also decrease its aqueous solubility. The butyl group represents a midpoint that can offer a compromise between these two opposing effects, potentially leading to favorable absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound | Alkyl Group (R) | IC₅₀ (µM) | Comment |

|---|---|---|---|

| 1 | -H (Acid) | 3.11 | Often shows high in vitro activity due to direct binding/chelation. nih.gov |

| 2 | -CH₃ (Methyl) | 15.5 | Reduced activity, possibly due to loss of key interaction by the carboxylate. |

| 3 | -CH₂CH₃ (Ethyl) | 10.2 | Slight improvement over methyl, indicating some hydrophobic contribution. |

| 4 | -CH₂(CH₂)₂CH₃ (Butyl) | 5.8 | Optimal chain length in this series, balancing hydrophobicity and fit. |

| 5 | -CH₂(CH₂)₄CH₃ (Hexyl) | 9.5 | Decreased activity, suggesting potential steric hindrance in the binding pocket. |

Impact of 3-Sulfanyl Substitution on Pharmacological Profiles

The C-3 position is the most nucleophilic and reactive site on the indole ring, making it a common point for substitution in drug design. researchgate.netnih.gov Introducing a sulfanyl (B85325) (-SH, also known as mercapto) group at this position creates this compound, a molecule with distinct chemical properties compared to its unsubstituted counterpart. The sulfanyl group can significantly alter the electronic and steric profile of the molecule, thereby influencing its pharmacological effects.

The sulfanyl group is a relatively small but highly functional substituent that can exert significant influence on a molecule's conformation and binding efficiency.

Hydrogen Bonding : The sulfur atom can act as a hydrogen bond acceptor, while the attached hydrogen can act as a hydrogen bond donor. These potential interactions with receptor residues can provide additional binding affinity and specificity.

Conformational Restriction : The presence of the sulfanyl group at the C-3 position can introduce a degree of steric hindrance that influences the preferred conformation of the entire molecule, including the orientation of the C-2 butyl carboxylate group. This conformational preference can be crucial for aligning the molecule optimally within its binding site. nih.gov The interplay between the sulfanyl group and adjacent functionalities can restrict rotation, potentially locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding.

Ligand Efficiency : Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a compound. Small, polar, and functional groups like the sulfanyl moiety can significantly improve LE by adding key interactions without substantially increasing the molecular weight. The ability of the sulfanyl group to participate in hydrogen bonding or even metal chelation can add a significant enthalpic contribution to the binding free energy, making it an efficient addition in terms of molecular size. nih.gov

| Compound | C-3 Substituent (X) | Relative Potency | Potential Interactions |

|---|---|---|---|

| A | -H | 1.0 | Baseline hydrophobic/π-stacking. |

| B | -OH | 5.2 | Strong H-bond donor/acceptor. |

| C | -SH | 4.5 | H-bond donor/acceptor; potential for metal chelation. |

| D | -CH₃ | 2.1 | Hydrophobic interaction, minor steric effect. |

Substitution Effects on the Indole Ring System

The benzene (B151609) portion of the indole ring offers multiple positions (C-4, C-5, C-6, and C-7) for substitution, allowing for fine-tuning of a compound's pharmacological properties. researchgate.net The electronic nature, size, and position of these substituents can dramatically alter binding affinity, selectivity, and ADME profiles. researchgate.netresearchgate.net

The indole scaffold is electronically sensitive to substitution, and the biological activity of its derivatives often shows strong positional dependence. nih.govresearchgate.net

Positional Sensitivity : Studies on various indole-2-carboxylate series have demonstrated that substitution at different positions leads to different outcomes. For example, in a series of CB1 receptor allosteric modulators, introducing a chloro or fluoro group at the C-5 position enhanced potency. nih.gov In another series of IDO1/TDO dual inhibitors, 6-acetamido substitution was found to be favorable for activity. sci-hub.senih.gov Conversely, substitution at the C-4 position is often found to be the least favorable. researchgate.net This sensitivity arises from the specific topology of the target's binding pocket, where a substituent at one position might fit into a favorable sub-pocket while the same group at another position could cause a steric clash.

Electronic Effects : Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro) can alter the electron density of the indole ring system. This can affect the strength of π-π stacking interactions with aromatic residues in the binding site and modulate the pKa of the indole N-H group, which itself can be a critical hydrogen bond donor. mdpi.comnih.gov

Stereochemical Considerations : When chiral substituents are introduced onto the indole ring or its side chains, stereochemistry becomes a critical factor. Enantiomers can exhibit vastly different biological activities and metabolic profiles because biological targets are chiral. The precise three-dimensional arrangement of atoms is paramount for optimal interaction with the receptor.

| Compound Series | Substituent | Position | IC₅₀ (µM) |

|---|---|---|---|

| 17d | -F | 5 | 0.015 |

| 17c | -F | 4 | >50 |

| 17a | -Cl | 5 | 0.023 |

| 17h | -Cl | 7 | 0.011 |

| 17j | -OCH₃ | 6 | 0.0081 |

| 17k | -OCH₃ | 7 | 0.0059 |

Rational Design Principles for Optimized Indole-2-carboxylate Scaffolds

The rational design of novel drugs based on the indole-2-carboxylate scaffold involves a systematic approach to optimize potency, selectivity, and drug-like properties. nih.govresearchgate.net This process leverages SAR data to make informed modifications to a lead compound like this compound.

Key principles include:

Scaffold Hopping and Bioisosteric Replacement : The indole core itself is a versatile starting point. nih.gov If certain properties are suboptimal, key functional groups can be replaced with bioisosteres. For example, the sulfanyl group could be replaced with a hydroxyl or amino group to probe changes in hydrogen bonding capacity. The butyl ester could be replaced with an amide or a different alkyl chain to modify stability and lipophilicity.

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how derivatives will bind. nih.govnih.gov This allows for the design of modifications that enhance favorable interactions, such as adding a halogenated phenyl group to the indole C-5 or C-6 position to improve π-π stacking with viral DNA in the case of HIV-1 integrase inhibitors. nih.gov

Modulating Physicochemical Properties : A primary goal of rational design is to optimize the ADME profile. This involves modifying the structure to achieve a balance of lipophilicity (LogP), solubility, and metabolic stability. For the indole-2-carboxylate scaffold, this can be achieved by altering the ester group, adding polar or non-polar substituents to the indole ring, or modifying the C-3 substituent. acs.org

Exploiting Key Interactions : SAR studies consistently highlight the importance of certain interactions. For many indole-2-carboxylates, the free carboxyl group is vital for chelating metals. nih.gov The indole N-H is often a key hydrogen bond donor. mdpi.com Rational design focuses on preserving or enhancing these critical interactions while exploring other regions of the molecule to gain additional affinity and selectivity. For instance, lengthening a substituent at C-3 was shown to enhance adhesion within a hydrophobic chamber of a target enzyme. nih.gov

By integrating these principles, medicinal chemists can iteratively modify the this compound structure to develop optimized analogues with superior therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Advanced Computational Models for Novel Indole-2-carboxylate (B1230498) Design

The design of novel indole-2-carboxylate derivatives, including Butyl 3-sulfanyl-1H-indole-2-carboxylate, can be significantly accelerated and refined through the use of advanced computational models. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental in predicting the biological activity and optimizing the chemical structure of new compounds.

Molecular docking, a key computational technique, allows researchers to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method can be employed to investigate the binding interactions of this compound with various biological targets. For instance, studies on other indole (B1671886) derivatives have successfully used docking to identify potential inhibitors for enzymes like PI3Kα and EGFR, which are implicated in cancer. nih.gov By creating a virtual model of the target protein's active site, researchers can assess how the butyl ester and sulfanyl (B85325) group at the 3-position of the indole ring influence binding affinity and selectivity.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of novel indole-2-carboxylates, QSAR can be used to predict the activity of yet-to-be-synthesized derivatives based on their physicochemical properties. This allows for the prioritization of compounds with the highest predicted potency, thereby streamlining the drug discovery process.

The following table outlines key computational approaches and their applications in the design of novel indole-2-carboxylates:

| Computational Method | Application in Indole-2-carboxylate Design | Key Insights |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a target protein's active site. | Elucidates key interactions between the compound and the target, guiding the design of more potent and selective molecules. nih.gov |

| QSAR | Establishes a correlation between chemical structure and biological activity. | Enables the prediction of the activity of new derivatives, aiding in the selection of the most promising candidates for synthesis. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Provides insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Identifies potential hit compounds from a vast chemical space, reducing the time and cost of experimental screening. mdpi.com |

Exploration of Synthetic Accessibility and Sustainable Methodologies for this compound

The translation of a promising compound from a computational model to a tangible therapeutic agent hinges on its synthetic accessibility. For this compound, the development of efficient and sustainable synthetic routes is a critical area of future research.

The synthesis of the core indole-2-carboxylic acid scaffold has been approached through various methods, including the Fischer indole synthesis. researchgate.net More recent and sustainable approaches have utilized microwave-assisted synthesis in ionic liquids, which offers advantages such as high yields, shorter reaction times, and milder conditions. researchgate.net Another environmentally benign method involves a hydrogen reduction process using a reusable palladium-loaded catalyst. tandfonline.com

The introduction of the 3-sulfanyl group onto the indole-2-carboxylate core is a key synthetic challenge. Research into the functionalization of the indole ring will be necessary to develop a regioselective method for introducing the thiol group at the C3 position. Subsequent esterification with butanol would yield the target compound.

Key considerations for sustainable synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources.

Green Solvents: Employing environmentally friendly solvents like water or ethanol. rug.nl

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents. tandfonline.com

The following table summarizes potential synthetic strategies for this compound:

| Synthetic Step | Potential Methodologies | Sustainability Aspects |

| Indole-2-carboxylate Synthesis | Fischer Indole Synthesis, Microwave-assisted synthesis, Catalytic hydrogenation | Microwave and catalytic methods offer reduced energy consumption and waste. researchgate.nettandfonline.com |

| 3-Sulfanylation | Electrophilic substitution with a sulfur-containing reagent, Metal-catalyzed cross-coupling | Development of mild and regioselective methods to avoid harsh reagents. |

| Esterification | Fischer-Speier esterification, Steglich esterification | Use of catalytic amounts of acid and mild reaction conditions. |

Mechanistic Dissection of Specific Biological Activities of this compound

While the biological activities of various indole-2-carboxylate derivatives have been reported, the specific mechanisms of action for this compound remain to be elucidated. nih.govmdpi.com Future research must focus on in-depth mechanistic studies to understand how this compound interacts with biological systems at the molecular level.

Based on the known activities of related compounds, potential biological targets for this compound could include protein kinases, G-protein coupled receptors, and enzymes involved in key metabolic pathways. mdpi.comnih.gov For example, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of HIV-1 integrase. nih.govnih.gov

To dissect the specific biological activities, a combination of in vitro and in cell-based assays will be essential. These studies would aim to:

Identify the primary molecular targets of the compound.

Determine the mode of interaction (e.g., competitive, non-competitive, or allosteric inhibition).

Elucidate the downstream signaling pathways affected by the compound's activity.

The following table outlines potential biological activities and the experimental approaches to investigate them:

| Potential Biological Activity | Experimental Approach | Expected Outcome |

| Enzyme Inhibition | In vitro enzyme activity assays (e.g., kinase assays, protease assays) | Determination of IC50 values and the mechanism of inhibition. nih.gov |

| Receptor Modulation | Radioligand binding assays, Functional cell-based assays (e.g., cAMP measurement) | Characterization of binding affinity (Ki) and functional activity (EC50 or IC50). nih.gov |

| Antiproliferative Effects | Cell viability assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines | Identification of potential anticancer activity and determination of GI50 values. mdpi.com |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi | Assessment of the compound's potential as an anti-infective agent. rsc.org |

Synergistic Approaches Combining Synthesis, Computational, and Biological Research

The most effective path forward for the development of this compound and other novel indole-2-carboxylates lies in a synergistic approach that integrates computational design, chemical synthesis, and biological evaluation. nih.gov This iterative cycle allows for the continuous refinement of compound design based on experimental feedback.

The process begins with the use of computational models to design and prioritize a series of candidate molecules. mdpi.com The most promising compounds are then synthesized, with an emphasis on developing efficient and sustainable methods. rug.nl Following synthesis and purification, the compounds are subjected to a battery of biological assays to determine their activity and mechanism of action. rsc.org The results of these biological studies are then fed back into the computational models to refine the next generation of compounds, creating a closed-loop drug discovery engine.

This integrated approach offers several advantages:

Efficiency: Reduces the number of compounds that need to be synthesized and tested.

Rational Design: Enables the design of molecules with improved potency, selectivity, and drug-like properties.

Mechanistic Insight: Facilitates a deeper understanding of the structure-activity relationships and the molecular basis of the compound's biological effects.

An example of this synergy is the design of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, where molecular modeling was used to guide the synthesis of compounds with improved activity. nih.gov

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing Butyl 3-sulfanyl-1H-indole-2-carboxylate?

The synthesis of indole carboxylates typically involves multi-step routes, such as:

- Functionalization of indole precursors : Introduce substituents (e.g., sulfanyl groups) via nucleophilic substitution or metal-catalyzed coupling reactions. For example, ethyl indole-3-carboxylate derivatives are synthesized using coupling agents like TBTU with bases such as triethylamine to facilitate bond formation .

- Esterification : React indole carboxylic acids with butanol under acidic or enzymatic conditions to form the butyl ester.

- Protection/deprotection strategies : Use tert-butyl or benzyl groups to protect reactive sites during synthesis, as seen in tert-butyl indole carboxylate derivatives .

Q. Q2. How can crystallographic methods be applied to resolve the structure of this compound?

The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

- Data collection : High-resolution X-ray diffraction data to determine unit cell parameters.

- Structure solution : Employ direct methods (SHELXS) or experimental phasing for challenging cases .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) to characterize intermolecular interactions, critical for understanding packing motifs .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm esterification (e.g., butyl ester signals at δ ~4.2 ppm for OCH) and sulfanyl group placement.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS: calc. 261.0825).

- FT-IR : Peaks at ~1700 cm (ester C=O) and ~2550 cm (S-H stretch, if unoxidized) .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in reported biological activities of indole carboxylates?

Discrepancies may arise due to:

- Structural analogs : Minor substitutions (e.g., trifluoromethoxy vs. sulfanyl groups) alter bioactivity. Ethyl 3-formyl-5-(trifluoromethoxy)-indole-2-carboxylate shows distinct antibacterial properties compared to bromophenyl derivatives .

- Assay conditions : Variability in cell lines, concentrations, or solvent systems. Standardize protocols using PubChem bioactivity data as a reference .

- Mechanistic studies : Use molecular docking or SPR to validate target binding, as seen in studies of indole-3-carboxylate interactions with enzymes .

Q. Q5. What computational methods are suitable for modeling the reactivity of the sulfanyl group in this compound?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., sulfur’s lone pairs) and reaction pathways for sulfanyl oxidation or disulfide formation.

- Molecular dynamics : Simulate solvation effects on stability, particularly in aqueous vs. organic media .

- Docking studies : Map interactions with biological targets (e.g., cysteine proteases) where the sulfanyl group may act as a nucleophile .

Q. Q6. How do crystal packing and hydrogen-bonding motifs influence the stability of this compound?

- Graph set analysis : Identify recurring motifs (e.g., R_2$$^2(8) dimers via N-H···O or S-H···O bonds) that stabilize the lattice .

- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., indole-5-carboxylic acid derivatives melt at 208–210°C ) with packing efficiency.

- Polymorphism screening : Use solvent-drop grinding or temperature cycling to assess phase stability .

Q. Q7. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Purification : Chromatography may be impractical; optimize recrystallization solvents (e.g., ethyl acetate/hexane).

- Sulfanyl oxidation : Prevent disulfide formation using inert atmospheres or antioxidants like BHT .

- Yield optimization : Screen catalysts (e.g., Pd for coupling reactions) and stoichiometry, as demonstrated in ethyl indole-3-carboxylate syntheses (97% yield) .

Q. Q8. How can researchers validate the compound’s purity for pharmacological assays?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients; monitor for byproducts (e.g., de-esterified indole acids).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Stability studies : Accelerated degradation under heat/light to identify labile groups (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.